molecular formula C13H14N2O5 B145138 5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one CAS No. 136410-03-2

5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one

Cat. No. B145138
CAS RN: 136410-03-2
M. Wt: 278.26 g/mol
InChI Key: VIYNOMFQVLFKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENBPO and has a molecular formula of C13H13N2O5.

Mechanism Of Action

ENBPO acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. By inhibiting COX-2, ENBPO reduces the production of prostaglandins, which are responsible for pain and inflammation. ENBPO has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ENBPO has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential anti-cancer effects, showing promising results in inhibiting the growth of cancer cells. ENBPO has been shown to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

ENBPO is a relatively easy compound to synthesize and purify, making it a useful starting material for the synthesis of other compounds. Its anti-inflammatory and analgesic effects make it a promising candidate for drug development. However, ENBPO's mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.

Future Directions

Future research on ENBPO could focus on its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies on its mechanism of action and potential side effects could also provide valuable insights for drug development. ENBPO could also be used as a starting material for the synthesis of other compounds with potential biological activities.

Synthesis Methods

The synthesis of ENBPO involves the reaction between 4-nitrobenzoic acid and 5-ethoxy-2-pyrrolidone in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is purified using column chromatography to obtain pure ENBPO.

Scientific Research Applications

ENBPO has shown potential in various scientific research applications, including medicinal chemistry, drug design, and chemical biology. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. ENBPO has also been used as a starting material for the synthesis of other compounds with potential biological activities.

properties

CAS RN

136410-03-2

Product Name

5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

5-ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C13H14N2O5/c1-2-20-12-8-7-11(16)14(12)13(17)9-3-5-10(6-4-9)15(18)19/h3-6,12H,2,7-8H2,1H3

InChI Key

VIYNOMFQVLFKHD-UHFFFAOYSA-N

SMILES

CCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

synonyms

(+-)-5-Ethoxy-1-(4-nitrobenzoyl)-2-pyrrolidinone

Origin of Product

United States

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